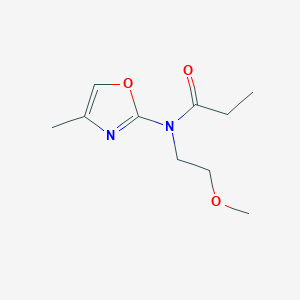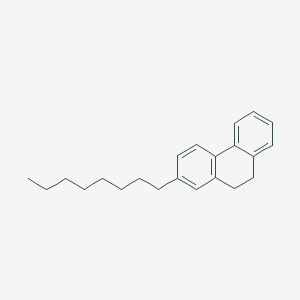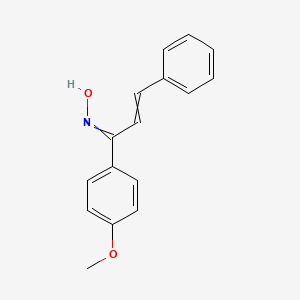
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime is an organic compound with the molecular formula C16H15NO2. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an oxime functional group, which is known for its ability to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. The chalcone is then treated with hydroxylamine hydrochloride to form the oxime derivative. The reaction conditions usually involve the use of ethanol as a solvent and heating the mixture to reflux .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its biological activities.
Industry: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime involves its interaction with biological molecules. The oxime group can form stable complexes with metal ions, which can then interact with enzymes and proteins, altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chalcone: The parent compound, known for its diverse biological activities.
4-Methoxychalcone: A derivative with similar properties but lacking the oxime group.
Phenyl p-methoxystyryl ketone: Another related compound with a different substitution pattern.
Uniqueness
2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, oxime is unique due to the presence of the oxime group, which enhances its ability to form metal complexes and increases its biological activity compared to its parent compound and other derivatives .
Propriétés
Numéro CAS |
59305-67-8 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-[1-(4-methoxyphenyl)-3-phenylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)16(17-18)12-7-13-5-3-2-4-6-13/h2-12,18H,1H3 |
Clé InChI |
BOYBMWBBOASQML-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=NO)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


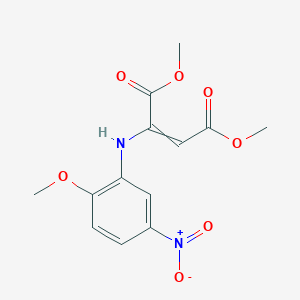
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
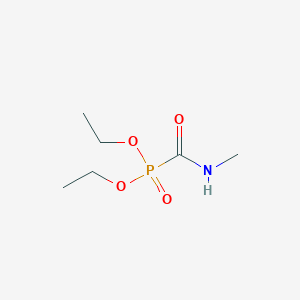

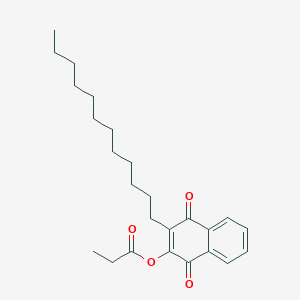
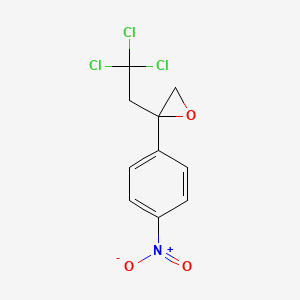
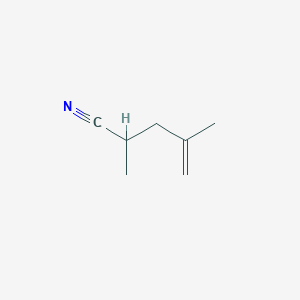
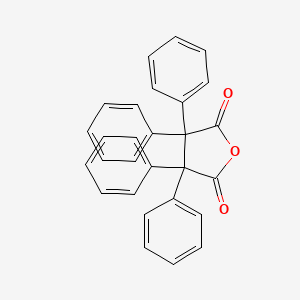
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
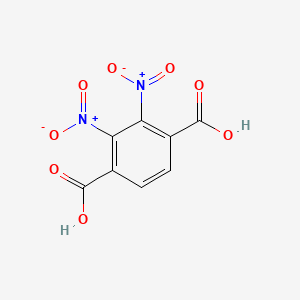
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)

